molecular formula C7H4ClIN2 B1452417 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-54-2

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1452417
CAS RN: 1190313-54-2
M. Wt: 278.48 g/mol
InChI Key: AACCTCANGOIUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4ClIN2 . It is a solid substance . The compound is part of the 1H-pyrrolo[2,3-b]pyridine family .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one method involves the treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium hydride (NaH) and SEMCl .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . For example, the experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 278.48 . It is a solid substance .

Scientific Research Applications

Synthesis and Functionalisation

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a versatile building block in organic synthesis, enabling the creation of various heterocyclic compounds through nucleophilic displacement reactions. Figueroa‐Pérez et al. (2006) demonstrated its utility in synthesizing 4-substituted 7-azaindole derivatives, highlighting its applicability in constructing complex molecular architectures (Figueroa‐Pérez et al., 2006). Similarly, Lavecchia et al. (2004) explored its use in synthesizing novel 3-iodo-1H-pyrazolo[3,4-b]pyridines, further illustrating the compound's role in facilitating diverse coupling reactions, including Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia et al., 2004).

Charge Density and Electronic Structure Analysis

The electronic structure and charge density distribution of related chloro- and iodo-substituted pyrrolopyridines have been the subject of detailed study, as seen in the work by Hazra et al. (2012). They conducted an experimental charge density analysis using high-resolution X-ray diffraction, providing insights into the molecule's bonding scheme and electronic properties. Such analyses are crucial for understanding the chemical reactivity and physical properties of these compounds, potentially guiding their application in material science and molecular electronics (Hazra et al., 2012).

Reactivity and Chemical Properties Study

Murthy et al. (2017) conducted a comprehensive study on the reactivity and chemical properties of a chloro- and fluoro-substituted pyrrolopyridine derivative. Their work included synthesis, characterization, and detailed investigation of the molecule's reactivity, employing both theoretical and experimental approaches. This included analyses like HOMO-LUMO, NBO, and molecular electrostatic potential, offering a deep understanding of the molecule's stability, reactivity, and potential applications in non-linear optics and drug design (Murthy et al., 2017).

Semiconductor and Materials Science

Zhou et al. (2019) explored the effect of chlorine atoms on the electrochemical, self-assembly, and carrier transport properties of nitrogen-embedded small molecules derived from pyrrolopyridine. Their work underscores the significance of halogen atoms in tuning the physical properties of organic semiconductors, which has implications for the development of electronic and optoelectronic devices (Zhou et al., 2019).

Safety and Hazards

While specific safety and hazard information for “3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

Future research directions could involve further exploration of the synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . Additionally, the potential of these compounds in cancer therapy could be further investigated .

properties

IUPAC Name

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCTCANGOIUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.